molecular formula C24H38O4 B009772 Trunculin A CAS No. 105969-64-0

Trunculin A

Cat. No.: B009772
CAS No.: 105969-64-0
M. Wt: 390.6 g/mol
InChI Key: BGJFOTULBGQTPJ-RFYXGITPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trunculin A is a natural product found in Latrunculia brevis with data available.

Scientific Research Applications

Actin-Latrunculin A Structure and Function

Lathis compound is extensively used to sequester monomeric actin in living cells. It forms a 1:1 stoichiometric complex with actin, significantly affecting actin's interaction with other proteins like profilin and thymosin beta(4). This interaction leads to insights into actin's allosteric properties and its role in cellular structures and functions (Yarmola et al., 2000).

Latrunculin's Interaction with Actin Monomers

Latrunculin-A disrupts the actin cytoskeleton by associating with actin monomers, preventing their polymerization. This specific action has made it a valuable tool in cell biology for understanding actin dynamics, as its mode of action is simpler compared to other actin-disrupting drugs (Morton et al., 2000).

Trunculins from Marine Sponges

Trunculins, including Lathis compound, are derived from marine sponges and have shown cytotoxicity against various cell lines. These compounds, characterized by their unique norsesterterpenoid cyclic peroxide structures, are significant for their biological activities, highlighting their potential in biomedical research (Hirade et al., 2019).

Effect on Cellular Morphology and Adhesions

Latrunculin-A has been observed to induce notable changes in the morphology of cultured human trabecular meshwork cells, including cell rounding and disruption of actin filaments. This disruption highlights the potential of Latrunculin-A in studies related to cell adhesion and cytoskeletal dynamics (Cai et al., 2000).

Influence on Protein Structure and Function

Research on proteins like alpha-crystallin has shown that modifications like truncation and deamidation can significantly alter their structural and functional properties. This insight is vital for understanding protein behavior in various biological processes and diseases (Chaves et al., 2008).

Properties

CAS No.

105969-64-0

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

IUPAC Name

(2R)-2-[(3R,6R)-6-methyl-6-[2-(1,1,3,6-tetramethyl-4a,7,8,8a-tetrahydro-4H-naphthalen-2-yl)ethyl]dioxan-3-yl]propanoic acid

InChI

InChI=1S/C24H38O4/c1-15-7-8-20-18(13-15)14-16(2)19(23(20,4)5)9-11-24(6)12-10-21(27-28-24)17(3)22(25)26/h13,17-18,20-21H,7-12,14H2,1-6H3,(H,25,26)/t17-,18?,20?,21-,24-/m1/s1

InChI Key

BGJFOTULBGQTPJ-RFYXGITPSA-N

Isomeric SMILES

CC1=CC2CC(=C(C(C2CC1)(C)C)CC[C@@]3(CC[C@@H](OO3)[C@@H](C)C(=O)O)C)C

SMILES

CC1=CC2CC(=C(C(C2CC1)(C)C)CCC3(CCC(OO3)C(C)C(=O)O)C)C

Canonical SMILES

CC1=CC2CC(=C(C(C2CC1)(C)C)CCC3(CCC(OO3)C(C)C(=O)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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